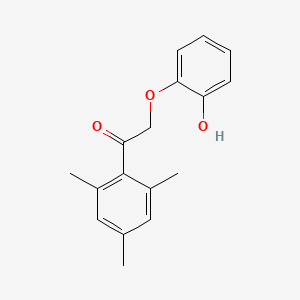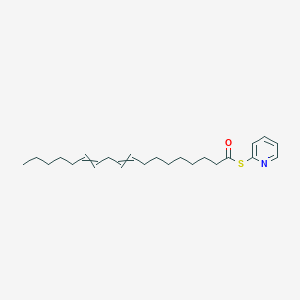![molecular formula C15H9ClF3NO5 B14326279 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid CAS No. 110926-91-5](/img/structure/B14326279.png)
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely recognized for its use as a herbicide, particularly in agricultural settings. The compound is known for its ability to control a variety of broadleaf weeds and grasses, making it a valuable tool in crop management.
Vorbereitungsmethoden
The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves several steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of sulfur trioxide and dichloroethane . The reaction is carried out at temperatures ranging from 0 to 50°C. After the reaction, the mixture is washed and subjected to azeotropic distillation to obtain the desired product. This method enhances reaction selectivity and increases the yield to about 81%, while also reducing the discharge of acidic wastewater .
Analyse Chemischer Reaktionen
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents. Common reagents used in these reactions include sulfur trioxide, dichloroethane, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used as a herbicide.
Industry: It is used in the production of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis . By inhibiting PPO, the compound causes the accumulation of protoporphyrin IX, a potent photosensitizer. This leads to the generation of reactive oxygen species, causing lipid peroxidation and rapid cell membrane damage, ultimately resulting in plant death .
Vergleich Mit ähnlichen Verbindungen
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid is similar to other herbicides such as fluoroglycofen and fomesafen. These compounds also contain the trifluoromethyl group and exhibit similar herbicidal properties . this compound is unique in its specific molecular structure, which contributes to its distinct mode of action and effectiveness in controlling a broad spectrum of weeds .
Similar Compounds
Eigenschaften
CAS-Nummer |
110926-91-5 |
|---|---|
Molekularformel |
C15H9ClF3NO5 |
Molekulargewicht |
375.68 g/mol |
IUPAC-Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]acetic acid |
InChI |
InChI=1S/C15H9ClF3NO5/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(20(23)24)8(5-10)6-14(21)22/h1-5,7H,6H2,(H,21,22) |
InChI-Schlüssel |
OGUFPYTUJFUBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


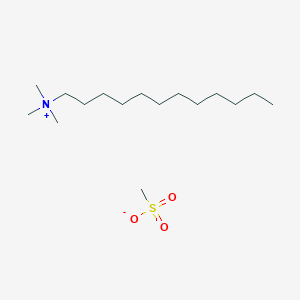

![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)


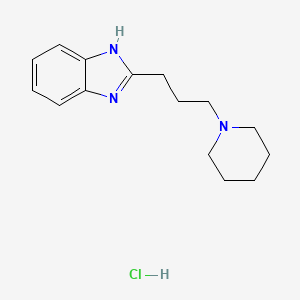
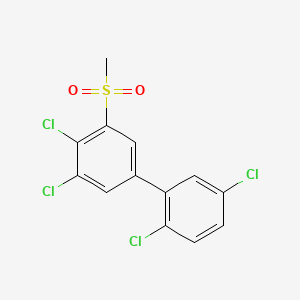
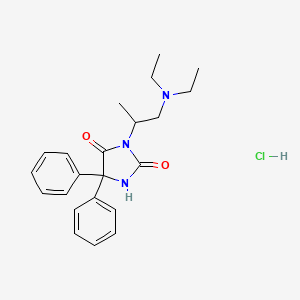

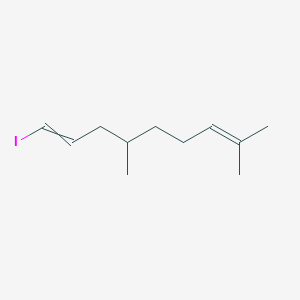
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)

